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molecular formula C13H12O B1581775 3-Methoxybiphenyl CAS No. 2113-56-6

3-Methoxybiphenyl

Cat. No. B1581775
M. Wt: 184.23 g/mol
InChI Key: KQMIWCAOEFUBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762330B2

Procedure details

The procedure from Example above was followed using 110 mg (0.609 mmol) of (Me3C)2P—Cl, 67 mg (0.299 mmol) of Pd(OAc)2, 60 mg (3.3 mmol) of H2O, and 3-chloroanisole (1.43 g, 10.0 mm), C6H5B(OH)2 (1.83 g, 15.0 mm) and CsF (4.56 mg, 30.0 mmol) in 15 mL of 1,4-dioxane. After the mixture was refluxed for 42 h, the reaction mixture was then cooled to room temperature, quenched with 50 mL of H2O, and extracted with 300 mL of diethyl ether. The organic extracts were washed with H2O (2×50 mL), brine (50 mL), and dried over mgSO4, filtered, and the ether and dioxane removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.49 g (81% yield) of 3-phenylanisole. It was >95% pure by 1H NMR and GC/MS.
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Name
Quantity
4.56 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
67 mg
Type
catalyst
Reaction Step Six
Quantity
110 mg
Type
catalyst
Reaction Step Seven
Yield
81%

Identifiers

REACTION_CXSMILES
O.Cl[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[Cs+]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].P(Cl)(C(C)(C)C)C(C)(C)C>[C:11]1([C:3]2[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
O
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)OC
Step Three
Name
Quantity
1.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Four
Name
Quantity
4.56 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
67 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Seven
Name
Quantity
110 mg
Type
catalyst
Smiles
P(C(C)(C)C)(C(C)(C)C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed for 42 h
Duration
42 h
CUSTOM
Type
CUSTOM
Details
quenched with 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 mL of diethyl ether
WASH
Type
WASH
Details
The organic extracts were washed with H2O (2×50 mL), brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried over mgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether and dioxane removed from the filtrate by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silicon gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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